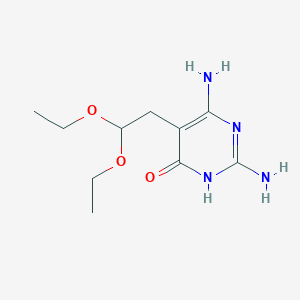
1,2-Bis(methylsulfonyl)ethane
Descripción general
Descripción
1,2-Bis(methylsulfonyl)ethane is an organic compound with the molecular formula C4H10O4S2 It is characterized by the presence of two methylsulfonyl groups attached to an ethane backbone
Mecanismo De Acción
Target of Action
The primary targets of 1,2-Bis(methylsulfonyl)ethane are DNA molecules, specifically the O6 position of guanine . This compound is part of a class of agents that yield higher ratios of therapeutically active oxophilic electrophiles responsible for DNA O6-guanine alkylations .
Mode of Action
This compound interacts with its targets through alkylation . The compound decomposes to produce electrophiles that alkylate the O6 position of guanine in DNA . This alkylation is the primary mode of action, although alkylation can occur at multiple sites in DNA and other biomolecules .
Biochemical Pathways
The alkylation of the O6 position of guanine disrupts normal DNA function and leads to DNA damage . This damage is usually repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .
Pharmacokinetics
It is known that the compound has a very short half-life . This property allows for a high degree of activity confinement to the target site .
Result of Action
The result of the action of this compound is DNA damage in cells lacking MGMT . This damage can lead to cell death, making the compound potentially useful as an anticancer agent .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of phosphate and phosphoesters can affect the decomposition pathway of the compound . This can lead to a change in the nucleophile preference of the compound, affecting its mode of action . Furthermore, the compound’s action can be influenced by the oxygen levels in the environment, with reductive activation of the compound occurring selectively in oxygen-deficient cells .
Análisis Bioquímico
Biochemical Properties
It is known that this compound and its analogues frequently yield higher ratios of therapeutically active oxophilic electrophiles responsible for DNA O6-guanine alkylations .
Cellular Effects
1,2-Bis(methylsulfonyl)ethane has been shown to have potential anticancer effects. It is believed to exert its effects by causing DNA damage, specifically at the O6 position of guanine . This results in improved selectivity toward tumors with diminished levels of O6-alkylguanine-DNA alkyltransferase (MGMT), the resistance protein responsible for O6-alkylguanine repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of O6-(2-chloroethyl)-guanine, which leads to the formation of a DNA-DNA interstrand cross-link . This accounts for the bulk of the anticancer activity of this compound prodrugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(methylsulfonyl)ethane can be synthesized through the reaction of ethylene glycol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(methylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(methylsulfonyl)ethane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
1,2-Bis(methylsulfonyl)propane: Similar structure but with a propane backbone.
1,2-Bis(methylsulfonyl)butane: Similar structure but with a butane backbone.
Dimethyl sulfone: Contains two methylsulfonyl groups but lacks the ethane backbone.
Uniqueness: 1,2-Bis(methylsulfonyl)ethane is unique due to its specific ethane backbone, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1,2-bis(methylsulfonyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNULWKDWXIXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286674 | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-26-3 | |
| Record name | 1,2-Bis(methylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-bis(methylsulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)











